molecular formula C21H25ClFN3O3S2 B2776983 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE CAS No. 1216622-84-2

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2776983
CAS No.: 1216622-84-2
M. Wt: 486.02
InChI Key: GGGAGKGDIBKOEC-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole moiety, a dimethylaminoethyl group, and a fluorophenylsulfonyl butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone.

    Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Introduction of Fluorophenylsulfonyl Butanamide: The final step involves the coupling of the benzothiazole derivative with a fluorophenylsulfonyl butanamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with sulfide or thiol groups.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of an enzyme, it can inhibit its activity.

    Receptor Modulation: By interacting with receptors, it can modulate their signaling pathways.

    Pathway Interference: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
  • (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)methanone

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole core, a dimethylaminoethyl group, and a fluorophenylsulfonyl butanamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-24(2)13-14-25(21-23-18-6-3-4-7-19(18)29-21)20(26)8-5-15-30(27,28)17-11-9-16(22)10-12-17;/h3-4,6-7,9-12H,5,8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGAGKGDIBKOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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